An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide
An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the chemical formula C₁₆H₁₈S₂. It exists in various isomeric forms, with the bis(2,4-dimethylphenyl) and bis(3,5-dimethylphenyl) isomers being of particular interest. This technical guide provides a comprehensive overview of the synthesis and characterization of these two isomers.
The relevance of dixylyl disulfide in the pharmaceutical industry has been highlighted by its identification as a process-related impurity in the synthesis of Vortioxetine (B1682262), a multimodal antidepressant that functions as a serotonin (B10506) modulator and stimulator.[1][2] Understanding the synthesis and properties of these potential impurities is crucial for drug development professionals to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide details the synthetic routes to dixylyl disulfide isomers, primarily through the oxidative coupling of the corresponding xylenethiols. It also provides a summary of their physicochemical properties and available spectral data for their characterization.
Physicochemical Properties
A summary of the key physicochemical properties of bis(2,4-dimethylphenyl) disulfide and bis(3,5-dimethylphenyl) disulfide is presented in Table 1. This data is essential for the identification and handling of these compounds in a laboratory setting.
| Property | bis(2,4-dimethylphenyl) disulfide | bis(3,5-dimethylphenyl) disulfide |
| Molecular Formula | C₁₆H₁₈S₂ | C₁₆H₁₈S₂ |
| Molecular Weight | 274.44 g/mol [3] | 274.44 g/mol |
| CAS Number | 13616-83-6[3] | 65151-60-2 |
| Appearance | Yellow Oil | Data not available |
| Boiling Point | 170-172 °C @ 3.5 Torr[1] | 385.7 °C @ 760 mmHg |
Synthesis of Dixylyl Disulfide Isomers
The most common and straightforward method for the synthesis of symmetrical diaryl disulfides, such as the dixylyl disulfide isomers, is the oxidation of the corresponding thiols. This process involves the formation of a disulfide bond (S-S) from two thiol (-SH) groups. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, halogens, and N-halo compounds.
Experimental Protocol: Synthesis of bis(2,4-dimethylphenyl) disulfide
This protocol is adapted from a literature procedure for the synthesis of symmetrical disulfides from thiols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a mild and efficient oxidizing agent.
Materials:
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1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
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Chloroform (CHCl₃)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 2,4-dimethylbenzenethiol (2.0 equivalents) in chloroform.
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In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.0 equivalent) in chloroform.
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Slowly add the DBDMH suspension dropwise to the stirred solution of 2,4-dimethylbenzenethiol at room temperature.
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x volume of organic layer) to quench any unreacted DBDMH.
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Wash the organic layer with brine (1 x volume of organic layer).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude bis(2,4-dimethylphenyl) disulfide as a yellow oil.
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The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
General Protocol: Synthesis of bis(3,5-dimethylphenyl) disulfide
Materials:
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3,5-Dimethylbenzenethiol
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Mild oxidizing agent (e.g., 30% hydrogen peroxide, iodine, or air in the presence of a catalyst)
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Suitable organic solvent (e.g., ethanol, methanol, or dichloromethane)
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Apparatus for work-up and purification as required.
Procedure (General):
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Dissolve 3,5-dimethylbenzenethiol in a suitable organic solvent in a round-bottom flask.
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Slowly add the chosen oxidizing agent to the stirred solution. The reaction conditions (temperature, reaction time) will depend on the chosen oxidant. For example, when using hydrogen peroxide, the reaction is often carried out at room temperature.
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Monitor the reaction by TLC until the starting thiol is consumed.
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Upon completion, perform an appropriate work-up procedure to remove the oxidant and any byproducts. This may involve washing with aqueous solutions, extraction, and drying of the organic phase.
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Remove the solvent under reduced pressure to obtain the crude bis(3,5-dimethylphenyl) disulfide.
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Purify the product by recrystallization or column chromatography as needed.
Synthesis Workflow
The general workflow for the synthesis of dixylyl disulfide isomers from their corresponding xylenethiol precursors is depicted in the following diagram.
Characterization Data
The structural confirmation and purity assessment of the synthesized dixylyl disulfide isomers are performed using various spectroscopic techniques.
bis(2,4-dimethylphenyl) disulfide
¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H).
Mass Spectrometry: The exact mass of C₁₆H₁₈S₂ is 274.0850 g/mol . Mass spectral analysis should show a molecular ion peak corresponding to this mass.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and potentially a weak S-S stretching absorption.
bis(3,5-dimethylphenyl) disulfide
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the aromatic ring and the methyl groups.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z corresponding to the molecular weight of 274.44 g/mol .
Infrared (IR) Spectroscopy: Similar to the 2,4-isomer, the IR spectrum would display characteristic absorptions for the aromatic C-H and C=C bonds, as well as the methyl C-H bonds.
Relevance to Drug Development: The Vortioxetine Case
As previously mentioned, dixylyl disulfide is a known process impurity in the synthesis of the antidepressant drug vortioxetine.[1][2] Vortioxetine exerts its therapeutic effect through a multimodal mechanism of action, primarily targeting the serotonin (5-HT) signaling pathway. It acts as a serotonin reuptake inhibitor and modulates the activity of several serotonin receptors.
The presence of impurities such as dixylyl disulfide in the final drug product is a critical concern for drug development professionals. It is imperative to control the formation of such impurities during the manufacturing process and to characterize them thoroughly to assess any potential impact on the safety and efficacy of the drug. The following diagram illustrates the logical relationship between the synthesis of vortioxetine, the formation of dixylyl disulfide as an impurity, and the ultimate biological target of the drug.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of dixylyl disulfide isomers. The oxidative coupling of xylenethiols is a reliable method for their preparation. While comprehensive characterization data is available for the bis(2,4-dimethylphenyl) isomer, further experimental work is needed to fully characterize the bis(3,5-dimethylphenyl) isomer. The significance of dixylyl disulfide as a process impurity in the synthesis of vortioxetine underscores the importance of understanding its formation and properties for professionals in the field of drug development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working with these compounds.
